molecular formula C18H20N2O3 B2979127 (2R)-N-benzyl-1-(2-furylmethyl)-N-methyl-5-oxotetrahydro-1H-pyrrole-2-carboxamide CAS No. 956188-45-7

(2R)-N-benzyl-1-(2-furylmethyl)-N-methyl-5-oxotetrahydro-1H-pyrrole-2-carboxamide

Cat. No.: B2979127
CAS No.: 956188-45-7
M. Wt: 312.369
InChI Key: YOCOLOZTFYCQJN-MRXNPFEDSA-N
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Description

(2R)-N-benzyl-1-(2-furylmethyl)-N-methyl-5-oxotetrahydro-1H-pyrrole-2-carboxamide (CAS 956188-45-7) is a chiral pyrrolidine carboxamide derivative of interest in medicinal chemistry and drug discovery research. With a molecular formula of C18H20N2O3 and a molecular weight of 312.36 g/mol, this compound features a stereospecific (R) configuration at the 2-position of the 5-oxopyrrolidine ring, which is critical for its interaction with biological targets. The structure incorporates an N-benzyl-N-methyl carboxamide group and a furylmethyl substituent, moieties commonly found in compounds with bioactive properties. This product is offered with a purity of >90% and is available for immediate shipment. It is supplied as a solid and should be stored at -20°C. This compound is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2R)-N-benzyl-1-(furan-2-ylmethyl)-N-methyl-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-19(12-14-6-3-2-4-7-14)18(22)16-9-10-17(21)20(16)13-15-8-5-11-23-15/h2-8,11,16H,9-10,12-13H2,1H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCOLOZTFYCQJN-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCC(=O)N2CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)C(=O)[C@H]2CCC(=O)N2CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-benzyl-1-(2-furylmethyl)-N-methyl-5-oxotetrahydro-1H-pyrrole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling Reactions: The final steps involve coupling the furan and pyrrole rings through various reactions, such as amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-benzyl-1-(2-furylmethyl)-N-methyl-5-oxotetrahydro-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carbonyl group in the pyrrole ring can be reduced to form alcohols or other reduced derivatives.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides for nucleophilic substitution and electrophiles such as acyl chlorides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2R)-N-benzyl-1-(2-furylmethyl)-N-methyl-5-oxotetrahydro-1H-pyrrole-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a valuable tool for biochemical research.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-N-benzyl-1-(2-furylmethyl)-N-methyl-5-oxotetrahydro-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other pyrrole carboxamides but differs in substituent patterns, stereochemistry, and core modifications. Key comparisons include:

Table 1: Structural Comparison of Pyrrole Carboxamide Derivatives

Compound Name Core Structure Substituents Stereochemistry Key Features
(2R)-N-benzyl-1-(2-furylmethyl)-N-methyl-5-oxotetrahydro-1H-pyrrole-2-carboxamide Tetrahydro-1H-pyrrole-2-carboxamide N-benzyl, N-methyl, 1-(2-furylmethyl), 5-oxo (2R) Chiral center at C2; furan and benzyl groups enhance lipophilicity
(2R-trans)-5-(4-Fluorophenyl)-2-(1-methylethyl)-N-(4-hydroxyphenyl)-4-phenyl-1-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)-ethyl]-1H-pyrrole-3-carboxamide (CAS RN: 163217-70-7) Pyrrole-3-carboxamide 4-Fluorophenyl, 4-hydroxyphenyl, tetrahydro-pyran-ethyl (2R-trans) Polar hydroxyl and pyran groups; fluorophenyl enhances metabolic stability
m. (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Pyrrolidine-derived 2,6-Dimethylphenoxy, hydroxy, diphenyl (2S,4S,5S) Extended alkyl chain with tetrahydropyrimidinone; multiple stereocenters

Key Observations :

  • Substituent Diversity : The target compound’s 2-furylmethyl and benzyl groups contrast with the fluorophenyl and pyran-ethyl moieties in the CAS RN: 163217-70-7 compound . These differences may impact solubility and target binding.
  • Stereochemical Complexity : While the target compound has a single (2R) chiral center, the compound from Pharmacopeial Forum (m) features three stereocenters (2S,4S,5S), which could influence conformational stability .
Pharmacological and Physicochemical Profiles

No direct pharmacological data (e.g., IC₅₀, bioavailability) for the target compound or its analogues are available in the provided evidence. However, structural features suggest the following hypotheses:

  • Lipophilicity : The benzyl and furylmethyl groups in the target compound may increase logP compared to the hydroxyl-containing CAS RN: 163217-70-7 compound .
  • Metabolic Stability : The absence of ester or hydroxyl groups in the target compound (unlike CAS RN: 163217-70-7) could reduce susceptibility to hydrolysis .
Research Findings and Gaps
  • Comparative Data : The evidence lacks experimental comparisons (e.g., binding assays, toxicity studies) between the target compound and its analogues.

Biological Activity

(2R)-N-benzyl-1-(2-furylmethyl)-N-methyl-5-oxotetrahydro-1H-pyrrole-2-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydropyrrole ring, a benzyl group, and a furylmethyl moiety. Its molecular formula is C19H22N2O2C_{19}H_{22}N_{2}O_{2}, and it has a molecular weight of approximately 314.39 g/mol. The presence of multiple functional groups suggests diverse biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, antitumor, and neuroprotective effects.

Antimicrobial Activity

Studies have shown that derivatives of the pyrrole structure possess notable antimicrobial properties. For instance, compounds synthesized through similar methodologies have been tested against several bacterial strains, demonstrating Minimum Inhibitory Concentrations (MICs) ranging from 15.12 to 62.5 µg/mL against pathogens such as Bacillus subtilis and Candida species .

CompoundBacterial StrainMIC (µg/mL)
Compound A Bacillus subtilis15.12
Compound B Escherichia coli20.50
Compound C Candida albicans62.5

Antitumor Activity

Compounds with a pyrrole backbone have been investigated for their antitumor properties. They are believed to act through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. For example, studies have indicated that certain pyrrole derivatives can inhibit tumor growth in vitro and in vivo models .

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of similar compounds, suggesting they may modulate neurotransmitter systems or provide protection against oxidative stress . This activity is particularly relevant in the context of neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several pyrrole derivatives, including those structurally related to this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming standard antibiotics .
  • Antitumor Mechanisms : Another investigation focused on the antitumor mechanisms of pyrrole derivatives, revealing that they can induce apoptosis in breast cancer cell lines through caspase activation pathways .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound has high binding affinity towards specific enzymes involved in bacterial cell wall synthesis and cancer cell survival pathways .

Q & A

Basic Research Questions

What synthetic routes are recommended for synthesizing (2R)-N-benzyl-1-(2-furylmethyl)-N-methyl-5-oxotetrahydro-1H-pyrrole-2-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves multi-step organic reactions, including cyclization, amidation, and stereoselective alkylation. A controlled copolymerization approach (as seen in polycationic dye-fixative synthesis) can be adapted, where stoichiometric ratios of precursors and reaction time are critical for minimizing side products . Flow chemistry methodologies, such as those used in Omura-Sharma-Swern oxidation, enable precise control over reaction parameters (e.g., temperature, residence time) to optimize yield and purity. Statistical modeling via Design of Experiments (DoE) is recommended for identifying optimal conditions (e.g., catalyst loading, solvent polarity) .

How can researchers confirm the stereochemical integrity of the (2R) configuration in this compound?

X-ray crystallography using SHELX software (specifically SHELXL for refinement) is the gold standard for unambiguous stereochemical assignment. The software’s robust algorithms handle twinned data and high-resolution structures, ensuring accurate spatial resolution of chiral centers . Complementary techniques include chiral HPLC with polarimetric detection or NMR spectroscopy using chiral shift reagents (e.g., Eu(hfc)₃) to verify enantiomeric excess .

What safety protocols are essential when handling this compound in laboratory settings?

Key precautions include:

  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Store in airtight containers at –20°C to prevent degradation, with regular SDS updates to account for new hazard data .
  • Waste Disposal : Follow federal/local regulations for organic waste, employing neutralization protocols for reactive intermediates.

Advanced Research Questions

What challenges arise in crystallizing this compound for X-ray diffraction studies, and how can SHELX software resolve structural ambiguities?

Crystallization challenges include low crystal quality due to flexible pyrrolidine and furylmethyl groups. To address this:

  • Crystallization Solvent Screening : Use high-boiling-point solvents (e.g., DMSO/EtOH mixtures) to slow nucleation.
  • SHELX Workflow : SHELXD for phase problem resolution and SHELXL for refining disordered solvent molecules. The software’s dual-space recycling improves success rates with twinned or pseudo-symmetric crystals .

How can Design of Experiments (DoE) methodologies optimize synthesis parameters to enhance enantiomeric excess?

Implement a fractional factorial DoE to evaluate variables:

  • Factors : Temperature, catalyst type (e.g., chiral BINOL-phosphoric acids), and reaction time.
  • Response Surface Modeling : Identify interactions between factors (e.g., excess N-methylation at high temps reduces enantiopurity).
  • Validation : Confirm optimal conditions with >3 replicates, achieving ≥95% enantiomeric excess via chiral HPLC .

How should researchers resolve contradictions between experimental NMR data and computational predictions for structural validation?

  • NMR Assignment : Use 2D techniques (HSQC, HMBC) to resolve coupling ambiguities in crowded spectral regions (e.g., pyrrolidine protons).
  • Computational Cross-Check : Compare experimental 13C^{13}\text{C} NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)). Discrepancies >2 ppm indicate potential misassignments.
  • Crystallographic Validation : Cross-reference NMR data with X-ray-derived bond angles and torsional constraints .

What strategies mitigate racemization during N-methylation steps in the synthesis of this compound?

  • Low-Temperature Alkylation : Perform reactions at –40°C using methyl iodide in THF with a hindered base (e.g., DIPEA) to minimize base-induced racemization.
  • Protecting Groups : Temporarily protect the pyrrolidine nitrogen with Boc groups to prevent undesired stereochemical inversion.
  • In Situ Monitoring : Use inline IR spectroscopy to track reaction progress and terminate before side reactions dominate .

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